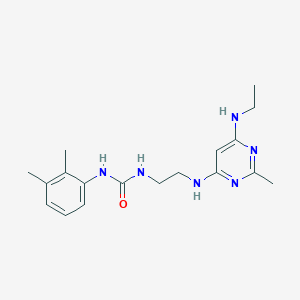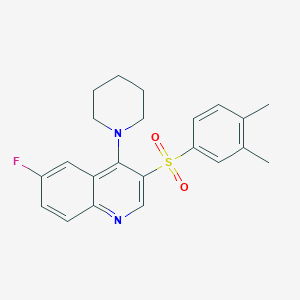
3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline is a chemically complex molecule that appears to be related to the field of organic chemistry, particularly involving quinoline derivatives and piperidine moieties. The molecule is not directly mentioned in the provided papers, but insights can be drawn from related compounds and synthetic methods discussed therein.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and the formation of various bonds. Paper describes a cascade halosulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones, which suggests a potential pathway for introducing sulfonyl groups into a quinoline framework. This method involves a sulfonyl radical-triggered addition and cyclization sequence, which could be relevant for synthesizing the sulfonyl moiety in the target compound. Additionally, paper presents an enantioselective cycloaddition to create sulfamidate-fused piperidin-4-ones, which could provide insights into the synthesis of the piperidin-1-yl moiety of the target molecule.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by X-ray crystallography, as seen in paper , where a related quinolin-2(1H)-one was studied. The paper also discusses the use of density functional theory (DFT) for analyzing molecular geometry and other properties, which would be applicable to the target compound for understanding its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of quinoline and piperidine derivatives can be inferred from the types of reactions they undergo. For instance, the halosulfonylation reaction mentioned in paper could be a key reaction in modifying the quinoline core of the target molecule. The cycloaddition reaction in paper could also be relevant for forming the piperidine ring. These reactions are crucial for building the molecular complexity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by its functional groups and molecular structure. For example, the presence of a sulfonyl group could affect the compound's solubility and reactivity, as suggested by the derivatives discussed in paper . The fluorine atom, as seen in the synthesis of fluorinated pyridines in paper , could also impact the molecule's properties, such as its acidity and electronic distribution.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-15-6-8-18(12-16(15)2)28(26,27)21-14-24-20-9-7-17(23)13-19(20)22(21)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJDZQXOWILBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


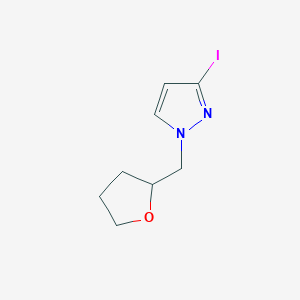


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)

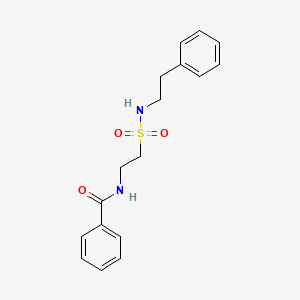
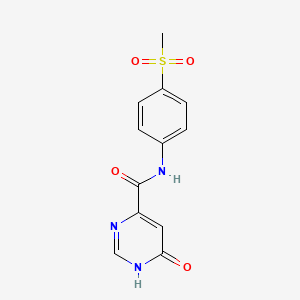
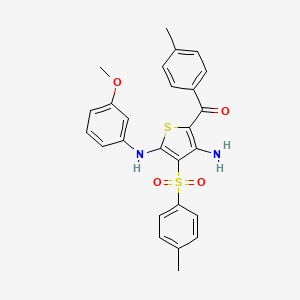
![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)
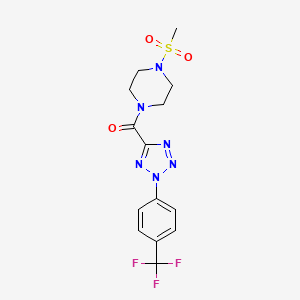
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)
